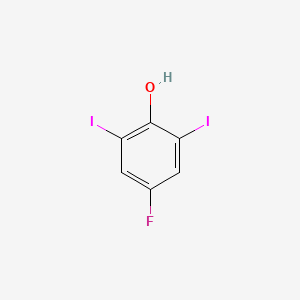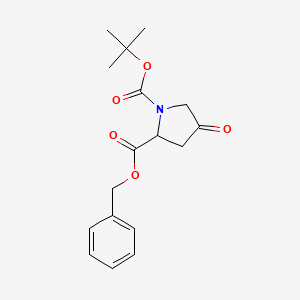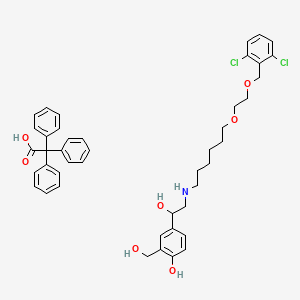
4-Fluoro-2,6-diiodo-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2,6-diiodo-phenol is an aromatic compound with the molecular formula C6H3FI2O It is characterized by the presence of fluorine and iodine atoms substituted at the 4th, 2nd, and 6th positions of the phenol ring, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-diiodo-phenol can be achieved through several methods. One common approach involves the iodination of 4-fluorophenol. This process typically uses iodine and an oxidizing agent such as diacetoxyiodobenzene. The reaction is carried out under controlled conditions to ensure selective iodination at the 2nd and 6th positions.
Another method involves a one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using diacetoxyiodobenzene. This method has been proven to be efficient for preparing 2,6-diiododiaryl ethers .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to achieve these goals.
化学反応の分析
Types of Reactions
4-Fluoro-2,6-diiodo-phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include deiodinated phenols and reduced phenol derivatives.
科学的研究の応用
4-Fluoro-2,6-diiodo-phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving phenols. Its fluorine and iodine substituents provide useful spectroscopic handles for tracking its behavior in biological systems.
Medicine: Potential applications include the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atoms can be replaced with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 4-Fluoro-2,6-diiodo-phenol depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The fluorine and iodine atoms influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenol ring.
In biological systems, the compound may interact with enzymes or other proteins through its phenol group. The fluorine and iodine atoms can enhance binding affinity and specificity by forming additional interactions with the target molecules.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluoro-2,6-diiodo-phenol: Similar structure with a bromine atom instead of a hydrogen atom at the 3rd position.
4-Fluoro-2-methylphenol: Similar structure with methyl groups instead of iodine atoms at the 2nd and 6th positions.
Uniqueness
4-Fluoro-2,6-diiodo-phenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring. This combination of substituents provides distinct electronic and steric properties that influence its reactivity and applications. The compound’s ability to undergo selective reactions and its potential use in various fields make it a valuable chemical entity for research and industrial purposes.
特性
CAS番号 |
392-72-3 |
|---|---|
分子式 |
C6H3FI2O |
分子量 |
363.89 g/mol |
IUPAC名 |
4-fluoro-2,6-diiodophenol |
InChI |
InChI=1S/C6H3FI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChIキー |
JECFFEHYNIAIAN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)O)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)


![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)


![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)






